3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is a heterocyclic compound that features a unique spiro structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
While specific industrial production methods for 3-Oxa-8-thia-1-azaspiro[4This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the oxidation state of the sulfur atom.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are often related to its ability to form stable complexes with metal ions and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but lacks the sulfur atom.
1-Thia-4-azaspiro[4.5]decane: This compound contains a sulfur atom but differs in the positioning of the oxygen atom.
Spirotetramat: This compound is used as an insecticide and has a similar spiro structure.
Uniqueness
3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione is unique due to its combination of oxygen and sulfur atoms within the spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H9NO3S |
---|---|
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
3-oxa-8-thia-1-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C7H9NO3S/c9-5-7(8-6(10)11-5)1-3-12-4-2-7/h1-4H2,(H,8,10) |
InChI-Schlüssel |
JEFYAVUZBJMCRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC12C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.